Isoxazole

Catalog No.
S572945
CAS No.
288-14-2
M.F
C3H3NO
M. Wt
69.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoxazole

CAS Number

288-14-2

Product Name

Isoxazole

IUPAC Name

1,2-oxazole

Molecular Formula

C3H3NO

Molecular Weight

69.06 g/mol

InChI

InChI=1S/C3H3NO/c1-2-4-5-3-1/h1-3H

InChI Key

CTAPFRYPJLPFDF-UHFFFAOYSA-N

SMILES

Array

solubility

2.41 M

Synonyms

Isoxazoles

Canonical SMILES

C1=CON=C1

The exact mass of the compound Isoxazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.41 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137774. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles. It belongs to the ontological category of mancude organic heteromonocyclic parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isoxazole (CAS 288-14-2) is a fundamental five-membered heterocyclic compound featuring adjacent nitrogen and oxygen atoms (1,2-azole). As a colorless liquid at room temperature with a boiling point of approximately 95 °C, it serves as a critical building block in pharmaceutical and agrochemical manufacturing . Unlike highly substituted derivatives, unsubstituted isoxazole offers a versatile scaffold for regioselective functionalization at the C3, C4, and C5 positions. Its unique electronic profile, characterized by exceptionally low basicity and a cleavable N-O bond, makes it a highly sought-after precursor for complex molecular architectures, including masked 1,3-dicarbonyls and non-basic bioisosteres in medicinal chemistry [1].

Substituting isoxazole with its close isomers, such as oxazole (a 1,3-azole) or pyrazole (a 1,2-diazole), fundamentally alters both process chemistry and application performance. Pyrazole is a solid at room temperature (melting point 67–70 °C) and is significantly more basic, which changes handling requirements, solvent compatibility, and physiological protonation states. Oxazole, while a liquid, lacks the adjacent N-O bond that defines isoxazole's unique reactivity; specifically, oxazole cannot undergo the reductive ring-cleavage reactions used to generate β-amino enones or 1,3-dicarbonyl equivalents [1]. Furthermore, substituting with cheaper, pre-functionalized analogs like 3,5-dimethylisoxazole blocks essential reactive sites, preventing the custom regioselective functionalization required for advanced active pharmaceutical ingredients (APIs) [2].

Basicity and Protonation Profile

Isoxazole exhibits exceptionally low basicity compared to its structural isomers, which drastically alters its behavior in both synthetic extractions and physiological environments. The conjugate acid of isoxazole has a pKa of approximately -3.0, making it a far weaker base than oxazole (pKa 0.8) and pyrazole (pKa ~2.5) [1]. This lack of basicity means isoxazole does not readily form salts under standard acidic conditions and remains unprotonated at physiological pH. For procurement, this dictates different purification workflows (e.g., avoiding acid-base extraction methods used for pyrazoles) and makes it an ideal non-basic bioisostere for amides or esters in drug design [2].

Evidence DimensionpKa of conjugate acid
Target Compound DataIsoxazole: pKa ~ -3.0
Comparator Or BaselineOxazole: pKa 0.8; Pyrazole: pKa ~ 2.5
Quantified DifferenceIsoxazole is >3.5 pH units less basic than oxazole and >5.5 pH units less basic than pyrazole.
ConditionsAqueous solution, standard conditions

The extremely low basicity prevents unwanted salt formation during synthesis and allows it to serve as a neutral bioisostere in physiological environments.

Synthetic Utility via Reductive N-O Bond Cleavage

A defining procurement advantage of isoxazole is its utility as a masked precursor for reactive acyclic compounds. The relatively weak N-O bond in the 1,2-position allows isoxazole to undergo controlled reductive cleavage (e.g., using Mo2(OAc)4 or Pd/C) to yield β-amino enones or 1,3-dicarbonyl intermediates with moderate to excellent yields (52-99%) [1]. In stark contrast, the ring systems of oxazole and pyrazole are highly stable to these specific reductive conditions and do not yield analogous acyclic intermediates [2]. This makes isoxazole uniquely suited for multi-step syntheses where a stable heterocycle must later be unmasked to form pyrimidines or other complex scaffolds.

Evidence DimensionSusceptibility to reductive ring cleavage
Target Compound DataIsoxazole: Undergoes N-O cleavage to β-amino enones (52-99% yield)
Comparator Or BaselineOxazole / Pyrazole: Ring remains intact under identical reductive conditions
Quantified DifferenceExclusive ring-opening reactivity for isoxazole, enabling masked 1,3-dicarbonyl chemistry.
ConditionsTransition metal catalysis (e.g., Mo2(OAc)4 or Pd/C)

Allows buyers to use isoxazole as a stable, unreactive placeholder in early synthetic steps before unmasking it into a highly reactive acyclic intermediate.

Physical State and Thermal Processability

The physical properties of isoxazole significantly streamline handling and reactor feeding compared to its isomers. Isoxazole is a neat liquid at room temperature with a boiling point of 93-95 °C . In contrast, pyrazole is a solid at room temperature (melting point 67-70 °C) and requires significantly higher temperatures to boil (186-188 °C) . This thermal profile means that isoxazole can be easily pumped as a liquid in continuous flow reactors and removed via standard distillation, whereas pyrazole requires dissolution in solvents or heated lines to prevent clogging during large-scale manufacturing.

Evidence DimensionPhysical state and boiling point
Target Compound DataIsoxazole: Liquid, bp 93-95 °C
Comparator Or BaselinePyrazole: Solid, mp 67-70 °C, bp 186-188 °C
Quantified DifferenceIsoxazole boils ~90 °C lower than pyrazole and does not require melting or dissolution for liquid transfer.
ConditionsStandard atmospheric pressure (101.3 kPa)

Liquid handling and lower boiling points reduce energy costs and solvent requirements in continuous flow and batch distillation processes.

Masked 1,3-Dicarbonyl Precursors in API Synthesis

Because isoxazole can undergo controlled N-O bond cleavage to form β-amino enones, it is the ideal procurement choice when a stable placeholder is needed during multi-step API synthesis. It survives various reaction conditions before being unmasked to yield reactive 1,3-dicarbonyl equivalents for subsequent cyclizations [1].

Non-Basic Bioisosteric Replacement in Drug Design

With a conjugate acid pKa of ~ -3.0, isoxazole is the optimal scaffold when medicinal chemists need to replace an amide, ester, or phenol without introducing the basicity liability associated with pyrazole or imidazole. This ensures the resulting drug candidate remains unprotonated at physiological pH, improving membrane permeability and avoiding off-target interactions [2].

Continuous Flow Manufacturing of Heterocycles

As a liquid at room temperature with a moderate boiling point (93-95 °C), unsubstituted isoxazole is highly suited for continuous flow chemistry. It can be pumped neat without the risk of line-clogging associated with solid pyrazole, and its high volatility allows for efficient downstream purification via distillation .

Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS]

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Exact Mass

69.021463719 Da

Monoisotopic Mass

69.021463719 Da

Boiling Point

95.0 °C

Heavy Atom Count

5

LogP

0.08 (LogP)

UNII

00SRW0M6PW

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (64.84%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (64.84%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

45.5 [mmHg]

Pictograms

Flammable

Flammable;Corrosive

Other CAS

288-14-2

Wikipedia

Isoxazole

General Manufacturing Information

Isoxazole: ACTIVE

Dates

Last modified: 08-15-2023

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